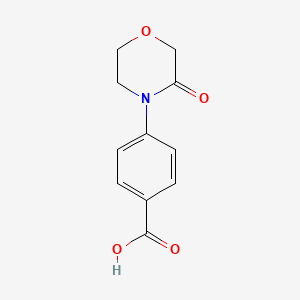

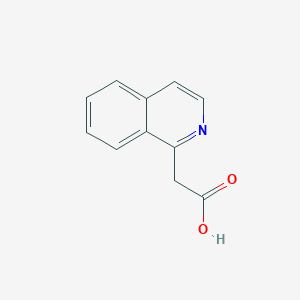

4-(3-Oxomorpholino)benzoic acid

Übersicht

Beschreibung

4-(3-Oxomorpholino)benzoic acid (OMBA) is a type of carboxylic acid that has recently gained attention due to its potential applications in the field of medicinal chemistry. This molecule has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial Agent Development

4-(3-Oxomorpholino)benzoic acid has potential applications in the development of new antimicrobial agents. Its structure allows for incorporation into larger molecules that can interact with bacterial cell walls or disrupt essential enzymes, leading to the development of novel antibiotics .

Agriculture: Plant Growth Regulation

In agriculture, this compound could be used to synthesize derivatives that act as plant growth regulators. These substances can influence plant development processes such as germination, flowering, and fruiting, contributing to increased agricultural productivity .

Materials Science: Polymer Synthesis

The chemical structure of 4-(3-Oxomorpholino)benzoic acid makes it a candidate for creating polymers with specific properties. It can be used as a monomer in polymer chains, potentially resulting in materials with unique thermal and mechanical characteristics suitable for industrial applications .

Environmental Science: Eco-friendly Solvents

Due to its solubility and non-toxic nature, 4-(3-Oxomorpholino)benzoic acid could be explored as a component in eco-friendly solvents. These solvents can be used in various cleaning and degreasing applications without harming the environment .

Analytical Chemistry: Chromatography

This compound may find use in analytical chemistry, particularly in chromatography as a standard or a derivative for the separation of complex mixtures. Its unique chemical properties can help in the precise identification and quantification of substances .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-(3-Oxomorpholino)benzoic acid can be utilized in enzyme inhibition studies. It can serve as a scaffold for designing inhibitors that can modulate the activity of specific enzymes, aiding in the understanding of metabolic pathways .

Pharmacology: Drug Delivery Systems

The morpholino group in 4-(3-Oxomorpholino)benzoic acid can be advantageous in pharmacology for designing drug delivery systems. It can be used to improve the solubility and stability of pharmaceutical compounds, enhancing their therapeutic efficacy .

Industrial Applications: Catalyst Design

Finally, in industrial chemistry, this compound can be involved in the design of catalysts. Its structural features may allow it to act as a ligand in catalytic complexes, which can accelerate chemical reactions in manufacturing processes .

Eigenschaften

IUPAC Name |

4-(3-oxomorpholin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZZDKHRFFOLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630464 | |

| Record name | 4-(3-Oxomorpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Oxomorpholino)benzoic acid | |

CAS RN |

720720-60-5 | |

| Record name | 4-(3-Oxomorpholin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)